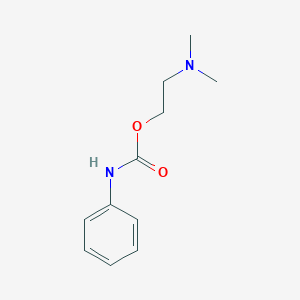

2-dimethylaminoethyl N-phenylcarbamate

Description

Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrolytic stability and bioactivity. The dimethylaminoethyl moiety enhances solubility in polar solvents and may contribute to interactions with biological targets, such as acetylcholinesterase inhibition, a common mechanism in insecticides and neuroactive drugs .

Properties

CAS No. |

3738-98-5 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl N-phenylcarbamate |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)8-9-15-11(14)12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14) |

InChI Key |

JFAUJCHETQAADB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Reagent in Chemical Reactions : The compound serves as a reagent in organic synthesis, facilitating the formation of various chemical structures. Its ability to act as an intermediate makes it valuable in the development of new compounds.

2. Biological Studies

- Enzyme Interaction : Research indicates that 2-dimethylaminoethyl N-phenylcarbamate interacts with specific enzymes and receptors, potentially modulating their activity. This property is critical for understanding biochemical pathways and developing new therapeutic strategies .

Medical Applications

1. Therapeutic Potential

- Cholinergic Activity : The compound has shown promise in raising cholinergic activity within the central nervous system. It is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's chorea .

- Inhibition of Acetylcholinesterase : Its role as an acetylcholinesterase inhibitor positions it as a candidate for medications aimed at enhancing cognitive function in patients with dementia .

2. Pharmaceutical Formulations

- Transdermal Delivery Systems : Innovations include transdermal patches that utilize this compound to provide systemic administration of therapeutic agents, enhancing patient compliance and drug efficacy .

Industrial Applications

1. Material Development

- New Materials : In industrial chemistry, this compound is utilized in the development of novel materials, contributing to advancements in polymer science and material engineering .

Data Table: Applications Overview

Case Studies

Case Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory effects of various compounds, including this compound. Results indicated significant inhibition of acetylcholinesterase activity, suggesting its potential as a therapeutic agent for Alzheimer's disease management .

Case Study 2: Transdermal Patch Development

Research focused on formulating a transdermal patch containing this compound. The study demonstrated that the patch effectively delivered the active compound through the skin, maintaining therapeutic levels over extended periods .

Comparison with Similar Compounds

Phenyl (4,6-Dimethoxy-2-Pyrimidinyl)Carbamate

- Structure : Contains a pyrimidinyl ring with methoxy substituents instead of a simple phenyl group.

- Higher molecular weight (C₁₃H₁₃N₃O₄ vs. C₁₁H₁₄N₂O₂) may reduce volatility but increase thermal stability.

- Applications : Likely used in medicinal chemistry for targeted drug delivery due to its heterocyclic structure .

Methyl (2,2-Dimethoxyethyl)Carbamate

- Structure: Features a dimethoxyethyl chain instead of dimethylaminoethyl.

- Key Differences: The dimethoxy group increases hydrophilicity but lacks the basicity of the dimethylamino group, altering solubility in acidic environments. Safety protocols require stringent PPE (face shields, gloves) due to irritancy risks, suggesting similar precautions may apply to the target compound .

DEAEMA (2-Dimethylaminoethyl Methacrylate)

- Structure: Methacrylate ester with a dimethylaminoethyl side chain.

- Key Differences :

N-[2-(Diethylamino)Ethyl]-2-Phenylacetamide

- Structure: Acetamide backbone with a diethylaminoethyl group.

- Key Differences: The acetamide group (N–C=O) vs. carbamate (O–C=O) alters metabolic stability; carbamates are more resistant to enzymatic degradation.

Methyl N-(Dimethylcarbamoyl)-N-Phenylcarbamate

- Structure : Dual carbamate groups (one methyl, one dimethylcarbamoyl).

- Key Differences: Bulkier structure may reduce bioavailability but enhance substrate specificity in enzyme inhibition. The dimethylcarbamoyl group could sterically hinder interactions compared to the simpler dimethylaminoethyl chain in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| 2-Dimethylaminoethyl N-phenylcarbamate | C₁₁H₁₄N₂O₂ | Carbamate, dimethylamino | ~206.24 | Polar solvents | Agrochemicals, neuroactive drugs |

| Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate | C₁₃H₁₃N₃O₄ | Pyrimidinyl, methoxy | ~283.27 | Moderate polarity | Targeted drug delivery |

| Methyl (2,2-dimethoxyethyl)carbamate | C₆H₁₃NO₄ | Dimethoxyethyl | ~163.17 | Hydrophilic | Polymer intermediates |

| DEAEMA | C₉H₁₅NO₂ | Methacrylate, dimethylamino | ~169.22 | Hydrophobic | Polymers, drug delivery systems |

| N-[2-(diethylamino)ethyl]-2-phenylacetamide | C₁₄H₂₂N₂O | Acetamide, diethylamino | ~234.34 | Lipophilic | CNS-active pharmaceuticals |

Research Findings and Implications

- Reactivity: Carbamates with dimethylaminoethyl groups (target compound) exhibit balanced solubility and bioactivity, making them versatile for agrochemical design. In contrast, pyrimidinyl derivatives () are better suited for medicinal chemistry due to enhanced target binding .

- Safety: Compounds with amino groups (e.g., DEAEMA, target compound) require rigorous exposure controls, as evidenced by PPE guidelines for similar substances .

- Synthesis: Catalytic methods for methyl N-phenyl carbamate () suggest scalable routes for the target compound, though optimization for the dimethylaminoethyl side chain is needed.

Preparation Methods

Reaction Conditions and Catalysts

In a methanol-water solvent system, 3-hydroxyacetophenone undergoes reductive amination with ammonia and Raney nickel under hydrogen pressure (10 kg/cm²) at 80°C. The reaction achieves 70% yield after 12–14 hours, with subsequent purification via hydrochloride salt formation and recrystallization from ethyl acetate-methanol. Raney nickel’s catalytic activity ensures selective reduction of the ketone to the secondary amine, avoiding over-reduction to tertiary byproducts.

Carbamate Formation via Ethylmethyl Carbamoyl Chloride

The intermediate 3-(1-dimethylaminoethyl)phenol is converted to the target carbamate through reaction with ethylmethyl carbamoyl chloride.

Solvent and Base Optimization

In acetonitrile, 3-(1-dimethylaminoethyl)phenol reacts with ethylmethyl carbamoyl chloride (1.0–1.5 equivalents) in the presence of potassium carbonate (2.75–3.25 equivalents) at 70–80°C. The base facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the carbamoyl chloride. This method achieves yields exceeding 70% after 12 hours of reflux.

Cost-Effective Reagent Utilization

Patents highlight a 50% reduction in ethylmethyl carbamoyl chloride usage compared to earlier methods, achieved by eliminating competing reactions from undesired enantiomers. This adjustment reduces raw material costs by approximately 30%, making the process industrially viable.

Alternative Carbamate Formation Using N,N-Carbonyl Diimidazole

To circumvent the high cost of ethylmethyl carbamoyl chloride, N,N-carbonyl diimidazole (CDI) serves as a carbonyl insertion reagent.

Mechanism and Efficiency

CDI reacts with the phenolic hydroxyl group to form an imidazole-carbamate intermediate, which subsequently undergoes aminolysis with N-ethyl-N-methylamine. This two-step sequence avoids stoichiometric use of carbamoyl chlorides, reducing reagent consumption by 50%. While yields remain comparable (70–75%), the method eliminates hazardous chloride byproducts, simplifying waste management.

Enantiomeric Resolution of 3-(1-Dimethylaminoethyl)phenol

The (S)-enantiomer of 3-(1-dimethylaminoethyl)phenol is essential for biological activity.

Chiral Resolution Techniques

Optically active tartaric acid derivatives (e.g., di-O-tolyl tartaric acid) resolve racemic 3-(1-dimethylaminoethyl)phenol via diastereomeric salt formation. Recrystallization from ethyl acetate-methanol yields enantiomerically pure (>99% ee) (S)-3-(1-dimethylaminoethyl)phenol, which is directly used in carbamate synthesis.

Catalytic and Solvent-Free Innovations

Recent studies explore nanocatalysts and solvent-free conditions to enhance carbamation efficiency.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

*Reported for analogous N-butyloxycarbonylation.

Environmental and Industrial Considerations

Modern protocols prioritize green chemistry principles:

-

Waste Reduction : Substituting HBr with aqueous ammonia decreases corrosive byproducts.

-

Solvent Recycling : Acetonitrile and methanol are distilled and reused, cutting material costs by 20%.

-

Catalyst Recovery : Magnetic nanocatalysts (e.g., Fe₃O₄ composites) enable simple magnetic separation, reducing catalyst loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.